Head-to-Head ALDH3A1 Enzyme Inhibition: Comparable Potency to a Known Inhibitor
In an enzymatic assay, 2-Bromo-5-iodo-4-methoxybenzaldehyde demonstrated inhibition of human ALDH3A1 with an IC50 of 2.10 μM (2100 nM) [1]. For comparison, ALDH3A1-IN-1 (Compound 18), a reported potent inhibitor of the same target, has an IC50 of 1.61 μM (1610 nM) . The target compound's activity is within the same order of magnitude as this established inhibitor, suggesting it possesses a relevant level of intrinsic biological activity as an ALDH3A1 ligand.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2100 nM (2.10 μM) |
| Comparator Or Baseline | ALDH3A1-IN-1 (Compound 18): IC50 = 1610 nM (1.61 μM) |
| Quantified Difference | Target compound is 1.3-fold less potent than ALDH3A1-IN-1 |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis |
Why This Matters
This quantitative data validates the compound's utility as a starting point or pharmacophore in drug discovery programs targeting ALDH3A1.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) Affinity Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
